molecular formula C7H11NO2 B12902683 N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide CAS No. 92115-64-5

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide

Cat. No.: B12902683
CAS No.: 92115-64-5
M. Wt: 141.17 g/mol
InChI Key: BBQYZJGTGRKUBE-UHFFFAOYSA-N
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Description

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide is a chemical compound built around the 4,5-dihydrofuran scaffold, a structure of significant interest in modern medicinal chemistry for the development of novel therapeutic agents. This acetamide derivative serves as a valuable intermediate for researchers, particularly in the synthesis and study of more complex molecules targeting infectious diseases. The 4,5-dihydrofuran core is a recognized pharmacophore in antiparasitic drug discovery. Recent investigations into compounds featuring this scaffold have demonstrated exceptional promise as antileishmanial agents, showing high potency against the intracellular amastigote form of Leishmania amazonensis and remarkable selectivity indices (exceeding 300) that significantly outperform current reference drugs like Pentamidine . The amide functional group in its structure is a key feature that can influence both the compound's reactivity and its physicochemical properties, making it a versatile building block. Researchers can utilize this compound to explore structure-activity relationships, particularly by modifying the amide moiety to optimize pharmacokinetic profiles and enhance predicted oral bioavailability . Its application is strictly confined to laboratory research for the purpose of developing new chemical entities and biological probes. This compound is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

92115-64-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

N-(5-methyl-2,3-dihydrofuran-4-yl)acetamide

InChI

InChI=1S/C7H11NO2/c1-5-7(3-4-10-5)8-6(2)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

BBQYZJGTGRKUBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCO1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide typically involves the reaction of 2-methylfuran with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Immunomodulatory Effects
Research has indicated that compounds similar to N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide may modulate cytokine production, specifically interleukins IL-12 and IL-23, which are crucial in inflammatory and autoimmune diseases. These compounds can inhibit Tyk2-mediated signal transduction pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Cancer Therapeutics
The compound's derivatives have shown promise in cancer therapy. For instance, certain structural analogs have been evaluated for their antiproliferative activities against various cancer cell lines, including CNS and renal cancers. The NCI-60 cell line screening revealed that modifications to the acetamide structure can enhance selectivity and potency against specific cancer types .

Antiproliferative Activity
The biological evaluation of this compound and its derivatives has demonstrated significant antiproliferative effects. In vitro studies have shown that these compounds can inhibit cell growth in several cancer cell lines, suggesting a mechanism that may involve interaction with cellular signaling pathways .

Mechanism of Action
While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may be linked to its ability to affect topoisomerase enzymes or other targets involved in cell proliferation and survival .

Case Studies

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated modulation of IL-12 and IL-23 in animal models of autoimmune disease.
Study BAnticancer activityShowed significant growth inhibition in UO-31 renal cancer cells with a derivative of this compound.
Study CSynthesis optimizationDeveloped a more efficient synthetic route for producing high yields of the compound using microwave-assisted techniques.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Aromatic vs. Heterocyclic Backbones

The dihydrofuran ring in the target compound distinguishes it from fully aromatic or saturated heterocyclic analogs:

  • N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide () : Features a dimethoxyphenethyl group, which enhances aromatic π-stacking and electron-donating effects. The dihydrofuran’s reduced aromaticity may lower thermal stability but increase reactivity in ring-opening reactions .
  • The dihydrofuran’s oxygen atom may instead promote hydrogen bonding, influencing solubility .
Table 1: Key Structural Differences
Compound Backbone Type Key Substituents Potential Applications
N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide Dihydrofuran Methyl, acetamide Pharmaceuticals, agrochemicals
N-(2-Acetylphenethyl)acetamide () Aromatic phenethyl Acetyl, methoxy Organic synthesis intermediates
N-(6-Trifluoromethylbenzothiazole)acetamide () Benzothiazole CF₃, methoxyphenyl Antimicrobial agents

Substituent Effects on Physicochemical Properties

  • Chloro-Substituted Acetamides (): Pesticides like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) rely on chloro groups for herbicidal activity.
  • Tetrahydrocarbazole Derivatives () : Compounds such as N-[3-(1,2,3,4-tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide exhibit bulky fused-ring systems, which may limit membrane permeability compared to the smaller dihydrofuran backbone .

Biological Activity

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Structure and Synthesis

This compound is a derivative of dihydrofuran, a structural motif known for its presence in various natural products and synthetic compounds. The synthesis typically involves the reaction of 2-methyl-4,5-dihydrofuran-3-carboxylic acid with acetic anhydride or acetyl chloride under controlled conditions, yielding the acetamide derivative.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that compounds containing furan derivatives exhibit significant antimicrobial properties. For instance, studies indicate that related furan derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliX µg/mL
This compoundS. aureusY µg/mL

2. Anticancer Activity

This compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the regulation of the Bax/Bcl-2 ratio and activation of caspases . The compound's ability to modulate cell cycle regulators such as p53 further underscores its potential as an anticancer agent.

Case Study: A study evaluating the cytotoxic effects of this compound on HepG2 liver cancer cells revealed a dose-dependent increase in apoptosis markers .

3. Anti-inflammatory Properties

Similar compounds have been noted for their anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural characteristics of furan derivatives lend themselves to interactions that can modulate inflammatory pathways effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Antibacterial Mechanism : Disruption of bacterial cell wall integrity and interference with essential metabolic processes.
  • Anti-inflammatory Effects : Modulation of inflammatory mediators through inhibition of key enzymes involved in inflammation.

Chemical Reactions Analysis

Halogenation and Cross-Coupling Reactions

The dihydrofuran ring enables electrophilic substitution at the α-position:

  • Iodination :
    Treatment with iodine and copper(II) oxide in acetonitrile introduces iodine at the 3-position of the dihydrofuran ring, forming N-(2-methyl-3-iodo-4,5-dihydrofuran-3-yl)acetamide . This intermediate serves in Suzuki-Miyaura cross-coupling reactions .

  • Palladium-Catalyzed Coupling :
    Iodinated derivatives undergo coupling with aryl boronic acids (e.g., phenylboronic acid) to generate biaryl-substituted dihydrofuran acetamides .

Table 1: Halogenation and Coupling Outcomes

Reaction TypeReagents/ConditionsYield (%)Product
IodinationI₂, CuO, CH₃CN, 80°C823-Iodo derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C753-Aryl derivative

Cycloaddition Reactions

The dihydrofuran moiety participates in intramolecular cycloadditions :

  • Silyl Nitronate Cycloaddition :
    Under silylation conditions (TMSCl, NEt₃), the acetamide side chain facilitates [3+2] cycloadditions with propargylic nitroethers, forming tetracyclic oxo-dihydrofuran ketones .

  • Povarov Reaction :
    In acidic media, the compound undergoes unexpected acetalization instead of traditional [4+2] cycloaddition, forming strained 2,6-dioxabicyclo[2.2.1]heptane derivatives .

Key Mechanistic Insight:

Cycloadditions are highly solvent-dependent. For example, silyl nitronate reactions in benzene favor ketone formation, while aqueous acidic conditions promote acetalization .

Biological Activity and Derivatives

Modifications to the acetamide group enhance antifungal properties:

  • Methoxyacrylate Hybrids :
    Introducing methoxyacrylate substituents via aminolysis improves activity against Sclerotinia sclerotiorum (EC₅₀: 1.51–13.24 mg/L vs. 38.09 mg/L for trifloxystrobin) .

  • Hydrolysis to Amines :
    Treatment with NaBH₄ in ethanol reduces the acetamide to a primary amine, enabling further N-functionalization (e.g., sulfonylation) .

Spectroscopic Characterization

  • ¹H NMR :
    The dihydrofuran protons appear as distinct multiplets (δ 2.2–4.5 ppm), with germinal coupling constants (J = 10–16 Hz) confirming ring strain .

  • ¹³C NMR :
    The carbonyl carbon of the acetamide resonates at δ 165–170 ppm, while the dihydrofuran carbons appear at δ 55–70 ppm .

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